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Compound of Interest

Compound Name: 4-Dibenzofurancarboxylic acid

Cat. No.: B1585307 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the

physicochemical characteristics of 1-, 2-, 3-, and 4-Dibenzofurancarboxylic acid, complete

with experimental data and standardized protocols.

Dibenzofurancarboxylic acids, a class of heterocyclic compounds, are of significant interest in

medicinal chemistry and materials science. The isomeric position of the carboxylic acid group

on the dibenzofuran scaffold profoundly influences the molecule's physicochemical properties,

which in turn dictates its pharmacokinetic and pharmacodynamic behavior. This guide provides

a comparative overview of the key physicochemical parameters of four isomers of

dibenzofurancarboxylic acid: 1-, 2-, 3-, and 4-Dibenzofurancarboxylic acid. The data

presented herein is a compilation of experimental and predicted values to facilitate informed

decisions in research and development.

Comparative Physicochemical Data
The following table summarizes the available experimental and predicted physicochemical

properties of the four isomers of dibenzofurancarboxylic acid. It is important to note that

experimental data for all isomers is not uniformly available in the public domain.
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Property
1-
Dibenzofuranc
arboxylic Acid

2-
Dibenzofuranc
arboxylic Acid

3-
Dibenzofuranc
arboxylic Acid

4-
Dibenzofuranc
arboxylic Acid

CAS Number
Not readily

available
22439-48-1 29021-91-8 2786-05-2

Molecular

Formula
C₁₃H₈O₃ C₁₃H₈O₃ C₁₃H₈O₃ C₁₃H₈O₃

Molecular Weight

( g/mol )
212.20 212.20 212.20 212.20

Melting Point

(°C)

Data not

available

Data not

available

Data not

available
211-215[1]

Boiling Point (°C)
Data not

available

Predicted:

425.7±18.0

Predicted:

425.7±18.0[2]

Predicted:

425.7±18.0[1]

Water Solubility
Data not

available

Data not

available

Data not

available

Data not

available

pKa
Data not

available

Predicted:

4.03±0.30

Predicted:

4.03±0.30[2]

Predicted:

3.24±0.30[1]

LogP
Data not

available

Data not

available

Data not

available

Data not

available

Solubility

(Organic

Solvents)

Data not

available

Data not

available

Data not

available

DMF: 30 mg/ml;

DMSO: 30

mg/ml; Ethanol:

1 mg/ml[1]

Disclaimer: The absence of experimental data for certain isomers necessitates the use of

predicted values. These predictions are computationally derived and should be used as

estimations. Experimental validation is recommended.

Visualization of Isomeric Structures
The following diagram illustrates the structural differences between the four isomers of

dibenzofurancarboxylic acid, highlighting the position of the carboxylic acid group on the
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dibenzofuran backbone.

1-Dibenzofurancarboxylic Acid

2-Dibenzofurancarboxylic Acid

3-Dibenzofurancarboxylic Acid

4-Dibenzofurancarboxylic Acid

1-isomer

2-isomer

3-isomer

4-isomer

Click to download full resolution via product page

Caption: Molecular structures of the four isomers of Dibenzofurancarboxylic acid.

Experimental Protocols
For researchers seeking to experimentally determine the physicochemical properties of these

isomers, the following are standardized protocols for key experiments.

Melting Point Determination
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The melting point of a solid is the temperature at which it transitions from a solid to a liquid

state and can be a crucial indicator of purity.

Apparatus:

Melting point apparatus (e.g., Mel-Temp or similar)

Capillary tubes (sealed at one end)

Spatula

Mortar and pestle (optional)

Procedure:

Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals using a

mortar and pestle.

Pack a small amount of the powdered sample into the open end of a capillary tube to a depth

of 2-3 mm.

Tap the sealed end of the capillary tube gently on a hard surface to compact the sample at

the bottom.

Place the capillary tube in the heating block of the melting point apparatus.

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting

point.

Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.

Record the temperature at which the first drop of liquid appears (the beginning of the melting

range).

Record the temperature at which the last solid crystal melts (the end of the melting range).

For accuracy, perform the determination in triplicate. A narrow melting range (0.5-2°C) is

indicative of a pure compound.
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Aqueous Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in water at a specific

temperature.

Apparatus:

Analytical balance

Vials with screw caps

Constant temperature shaker bath

Centrifuge

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Volumetric flasks and pipettes

Procedure:

Add an excess amount of the solid compound to a vial containing a known volume of distilled

or deionized water.

Seal the vial and place it in a constant temperature shaker bath set to the desired

temperature (e.g., 25°C or 37°C).

Shake the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is

reached.

After shaking, allow the vials to stand at the same temperature to allow undissolved solid to

settle.

Centrifuge the samples to further separate the solid from the supernatant.

Carefully withdraw an aliquot of the clear supernatant.

Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the

analytical instrument.
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Quantify the concentration of the dissolved compound using a validated analytical method.

The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution.

Apparatus:

pH meter with a suitable electrode

Burette

Stir plate and stir bar

Beaker

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M

NaOH)

Procedure:

Calibrate the pH meter using standard buffer solutions.

Dissolve a precisely weighed amount of the carboxylic acid in a known volume of deionized

water (or a water/co-solvent mixture if solubility is low).

Place the solution in a beaker with a stir bar and begin gentle stirring.

Immerse the pH electrode in the solution.

Slowly titrate the solution with the standardized strong base, recording the pH after each

incremental addition of the titrant.

Continue the titration past the equivalence point.

Plot the pH versus the volume of titrant added to generate a titration curve.
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The pKa is the pH at the half-equivalence point (the point at which half of the acid has been

neutralized). This corresponds to the midpoint of the steepest part of the titration curve.

LogP Determination (Shake-Flask Method)
LogP, the logarithm of the partition coefficient, is a measure of a compound's lipophilicity and its

distribution between an organic and an aqueous phase.

Apparatus:

n-Octanol and water (mutually saturated)

Vials with screw caps

Vortex mixer

Centrifuge

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

Prepare mutually saturated n-octanol and water phases by vigorously mixing equal volumes

of the two solvents and allowing them to separate.

Dissolve a known amount of the compound in either the n-octanol or water phase.

Add a known volume of the other phase to the vial.

Seal the vial and vortex it for a set period to allow for partitioning between the two phases.

Centrifuge the vial to ensure complete separation of the two phases.

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

Determine the concentration of the compound in each phase using a suitable and validated

analytical method.
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The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol

phase to the concentration in the aqueous phase.

LogP is the base-10 logarithm of the partition coefficient.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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